(1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol
Description
(1S,2S)-2,6-Dimethyl-2,3-dihydro-1H-inden-1-ol is a chiral dihydroindenol derivative characterized by a bicyclic indene scaffold substituted with methyl groups at positions 2 and 6, and a hydroxyl group at position 1. Its stereochemistry is critical for biological activity and synthetic applications. This compound is structurally analogous to intermediates used in pharmaceuticals and agrochemicals, such as the herbicide (1S)-茚嗪氟草胺, which shares the 2,6-dimethyl substitution pattern and dihydroindenol core .
Properties
IUPAC Name |
(1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-7-3-4-9-6-8(2)11(12)10(9)5-7/h3-5,8,11-12H,6H2,1-2H3/t8-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZAJPZIKWGMCJ-KWQFWETISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1O)C=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=C([C@H]1O)C=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. For example, the reduction of 2,6-dimethyl-1-indanone with a chiral borane reagent can yield the desired (1S,2S)-alcohol.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Further reduction can yield different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride or thionyl chloride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like tosyl chloride (TsCl) in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield 2,6-dimethyl-1-indanone, while reduction with NaBH4 can produce various alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure and stereochemistry make it valuable for asymmetric synthesis.
Biology and Medicine
In biology and medicine, this compound has potential applications as a precursor for the synthesis of pharmaceuticals. Its chiral nature is particularly important for the development of drugs with specific enantiomeric forms, which can have different biological activities.
Industry
Industrially, this compound can be used in the production of fragrances and flavors. Its unique aroma profile makes it a valuable ingredient in the formulation of perfumes and other scented products.
Mechanism of Action
The mechanism by which (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol exerts its effects depends on its specific application. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the products formed. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors.
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
(a) 2,3-Dihydro-1,1-dimethyl-1H-inden-4-ol (CAS 91969-55-0)
- Structure : Contains dimethyl groups at positions 1 and 1, and a hydroxyl group at position 3.
- Applications: Not explicitly stated, but similar dihydroindenols are used in polymer additives and fragrance synthesis .
(b) (1S,2S)-2-Bromo-2,3-dihydro-1H-inden-1-ol (CAS 10368-44-2)
- Structure : Bromo substituent at position 2 instead of methyl.
- Synthesis: Prepared via bromohydrin addition to indene, with stereochemistry confirmed by NOESY and X-ray analysis .
- Reactivity : The bromo group enables cross-coupling reactions, unlike the methyl group in the target compound .
(c) (1S)-6-Fluoro-2,3-dihydro-1H-inden-1-ol (CID 28293917)
- Structure : Fluoro substituent at position 4.
- Properties : The electron-withdrawing fluorine atom increases polarity and metabolic stability compared to methyl groups. DFT-predicted collision cross-sections aid in analytical characterization .
Functional Group Variations
(a) 2,3-Dihydro-1H-inden-1-ones
- Structure : Ketone group at position 1 instead of hydroxyl.
- Synthesis : Palladium-catalyzed hydration-olefin insertion cascades yield cis-2,3-disubstituted derivatives with 99% diastereoselectivity .
- Applications: Serve as intermediates in prostaglandin and retinoid synthesis .
(b) Dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate
- Structure : Diester derivative with benzyl groups.
- Synthesis : Pd-catalyzed bis-alkoxycarbonylation of 1H-indene under mild conditions (4 bar CO, 20°C) achieves 87% yield. Stereospecificity arises from syn-addition of Pd intermediates .
- Applications : Used in plasticizers and cosmetic formulations .
Pharmaceutical Derivatives
(a) (1S,2S)-2-Benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol
- Structure : Additional benzyl and indenyl substituents enhance steric bulk.
- Characterization: Absolute configuration confirmed via X-ray crystallography (monoclinic P2₁ space group) and NOESY correlations .
- Relevance : Demonstrates the importance of stereochemistry in drug design, as diastereomers exhibit divergent biological activities .
(b) (+)-Indatraline Intermediate
Biological Activity
(1S,2S)-2,6-Dimethyl-2,3-dihydro-1H-inden-1-ol is a bicyclic organic compound notable for its unique structural features that include a fused indene structure with two methyl groups and a hydroxyl group. This compound has garnered interest in various fields of chemistry and biology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : CHO
- CAS Number : 945613-46-7
- SMILES : C[C@H]1CC2=C([C@H]1O)C=C(C=C2)C
- InChI : InChI=1S/C11H14O/c1-7-3-4-9-6-8(2)11(12)10(9)5-7/h3-5,8,11-12H,6H,1-2H/t8-,11-/m0/s1
Biological Activity Overview
Research into the biological activity of this compound has revealed several potential therapeutic applications. The compound has been studied for its interactions with various biological targets and its effects on different biological systems.
1. Antioxidant Activity
Studies suggest that this compound exhibits significant antioxidant properties. This activity is crucial for protecting cells from oxidative stress and may have implications in preventing various diseases related to oxidative damage.
2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes. For instance, it has shown potential in inhibiting glutathione S-transferases (GSTs), which are involved in detoxification processes in the body. The IC values for enzyme inhibition are essential for understanding the potency of this compound against specific targets.
3. Antimicrobial Activity
Preliminary studies indicate that this compound may possess antimicrobial properties. This could make it a candidate for developing new antimicrobial agents.
Case Studies and Research Findings
Several studies have focused on the biological activities of this compound:
Case Study 1: Antioxidant Potential
A study demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in vitro. The results indicated that it could act as an effective antioxidant agent in cellular models.
Case Study 2: Enzyme Interaction Studies
Research utilizing computational methods like Quantitative Structure–Activity Relationship (QSAR) modeling predicted that the compound could bind effectively to GSTs. This model helps elucidate the relationship between its chemical structure and biological activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis of chiral indanol derivatives typically involves asymmetric catalysis or resolution. For example, describes a general procedure (GP1) for synthesizing dihydroindenone derivatives via catalytic methods, which can be adapted for the target compound. To ensure stereochemical purity, chiral HPLC or circular dichroism (CD) spectroscopy should be employed post-synthesis. Enantiomeric excess (ee) can be quantified using chiral stationary-phase columns (e.g., Chiralpak AD-H) .
Q. How can the physical and chemical properties of this compound be characterized experimentally?
- Methodological Answer : Key characterization steps include:
- NMR spectroscopy : 1H and 13C NMR to confirm structure and stereochemistry (e.g., coupling constants for diastereotopic protons in ).
- Mass spectrometry : High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., FAB-HRMS in ).
- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and stability (refer to NIST data in ).
- Polarimetry : To measure optical rotation and confirm enantiomeric composition .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Safety data sheets (SDS) for structurally similar compounds (e.g., dimethylindanol in ) recommend:
- Use of PPE (gloves, goggles, lab coats).
- Work in a fume hood to avoid inhalation.
- Storage under inert gas (N2) to prevent oxidation (as noted in ).
- Emergency procedures: Immediate rinsing for skin/eye contact and medical consultation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and stability of this compound under varying conditions?
- Methodological Answer :
- DFT calculations : Use Gaussian or ORCA software to model transition states for stereochemical inversion or oxidation pathways.
- Molecular dynamics (MD) simulations : Predict solubility parameters (logP) and stability in solvents (e.g., data in for similar compounds).
- Docking studies : If bioactive, model interactions with enzymes (e.g., CYP inhibitors in ) .
Q. What strategies resolve contradictions in reported biological activity data for indanol derivatives?
- Methodological Answer : Contradictions often arise from impurities or stereochemical variability. Solutions include:
- Rigorous purification via column chromatography (e.g., ’s use of EtOAc/hexanes).
- Re-evaluation of biological assays under standardized conditions (e.g., IC50 values for enzyme inhibition in ).
- Meta-analysis of PubChem and NIST data to identify outliers (e.g., vs. 9) .
Q. How can enantiomeric purity be optimized in large-scale synthesis of this compound?
- Methodological Answer :
- Asymmetric catalysis : Use chiral ligands (e.g., BINAP or Salen complexes) to enhance ee (as in ’s GP1).
- Kinetic resolution : Enzymatic methods (lipases or esterases) to separate enantiomers.
- Process monitoring : In-line PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time ee tracking .
Q. What are the challenges in correlating X-ray crystallography data with solution-phase NMR results for this compound?
- Methodological Answer :
- Solid-state vs. solution conformers : X-ray ( ) may show rigid conformations, while NMR () reflects dynamic equilibria.
- Temperature-dependent NMR : Perform variable-temperature (VT) NMR to detect rotamers or ring-flipping.
- DFT-aided analysis : Compare calculated chemical shifts with experimental data to validate structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
